8-chloro-2-(morpholin-4-yl)chromen-4-one
Description
Properties
IUPAC Name |
8-chloro-2-morpholin-4-ylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c14-10-3-1-2-9-11(16)8-12(18-13(9)10)15-4-6-17-7-5-15/h1-3,8H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJKMOZHQDWPMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation-Substitution Strategy
A common approach involves substituting a halogen atom at position 2 of an 8-chlorochromen-4-one precursor with morpholine.
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Procedure :
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Synthesis of 2,8-dichlorochromen-4-one :
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Morpholine Substitution :
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Catalytic Enhancements
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Microwave-Assisted Reactions :
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Base Optimization :
Palladium-Catalyzed Cross-Coupling Approaches
Buchwald-Hartwig Amination
Cyclization of Functionalized Precursors
Claisen-Schmidt Condensation
One-Pot Microwave-Assisted Synthesis
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Optimized Conditions :
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–78 | 12–24 h | Scalable, minimal side reactions | Requires pre-halogenated intermediates |
| Buchwald-Hartwig | 60–70 | 6–8 h | Single-step, high regioselectivity | Costly catalysts |
| Claisen-Schmidt | 45–55 | 24–48 h | Utilizes commercial aldehydes | Low yield, multi-step optimization |
| Microwave Cyclization | 70–75 | 1–2 h | Rapid, energy-efficient | Specialized equipment required |
Characterization and Validation
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Spectroscopic Data :
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X-ray Crystallography :
Chemical Reactions Analysis
Types of Reactions
8-chloro-2-(morpholin-4-yl)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-chloro-2-(morpholin-4-yl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
2-(Morpholin-4-yl)-benzo[h]chromen-4-one (NU7026)
- Structure: Features a benzo[h]-fused chromenone core with a morpholin-4-yl group at position 2 .
- Activity : Inhibits DNA-PK with an IC₅₀ of ~230 nM, showing moderate selectivity over related kinases like PI3K .
- Solubility : Poor aqueous solubility (<1 mg/mL in water) but dissolves in DMSO (3 mg/mL) .
- Applications : Investigated as a radiosensitizer in cancer therapy .
8-Dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one (NU7441)
- Structure : Substituted at position 8 with a dibenzothiophen group and morpholin-4-yl at position 2 .
- Activity : More potent than NU7026, with an IC₅₀ of 14 nM for DNA-PK and >100-fold selectivity over PI3K .
- Key Feature : The bulky dibenzothiophen group enhances DNA-PK binding affinity and cellular permeability .
8-Chloro-2-(morpholin-4-yl)chromen-4-one
- Hypothetical Activity : Based on structural analogs, it may exhibit IC₅₀ values in the low-to-mid nM range for DNA-PK, with specificity modulated by the chloro substituent.
Chromenone Derivatives with Varied Substituents
Genistein (5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one)
2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one
8-Bromo-6-chloro-2-propylchroman-4-one
- Structure : Saturated chroman-4-one core with bromo, chloro, and propyl groups .
- Activity : Investigated as a sirtuin inhibitor; halogen atoms at positions 6 and 8 enhance stability and target binding .
Comparative Data Table
*Hypothetical activity inferred from structural analogs.
Mechanistic Insights and Structure-Activity Relationships
- Morpholin-4-yl Group : Critical for binding to ATP pockets of kinases (e.g., DNA-PK), as seen in NU7026 and NU7441 .
- Dibenzothiophen (NU7441): Enhances potency through π-π stacking and hydrophobic interactions in the kinase active site .
- Ring Modifications: Saturation (chroman-4-one) reduces planarity, altering binding modes compared to unsaturated chromenones .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 8-chloro-2-(morpholin-4-yl)chromen-4-one, and how are reaction yields optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with the chromen-4-one core. A common approach includes:
- Step 1 : Formation of the chromen-4-one backbone via condensation of substituted phenols with β-ketoesters (e.g., ethyl acetoacetate) under acidic or basic conditions .
- Step 2 : Chlorination at the 8-position using chlorinating agents (e.g., POCl₃ or NCS) in solvents like DMF, followed by substitution with morpholine at the 2-position under nucleophilic conditions .
- Yield Optimization : Catalysts (e.g., K₂CO₃), controlled temperatures (60–100°C), and anhydrous solvents improve efficiency. Continuous flow reactors reduce side reactions in scaled-up syntheses .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., morpholine protons at δ 2.5–3.5 ppm, aromatic protons for chlorinated chromenone) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for similar chromenone derivatives .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺] at m/z 320.05) and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo studies be reconciled for this compound?
- Methodological Answer : Discrepancies may arise from:
- Metabolic Instability : Use LC-MS/MS to track metabolites in plasma. Modify the morpholine group to reduce first-pass metabolism .
- Solubility Limitations : Employ co-solvents (e.g., PEG-400) or nanoformulations to enhance bioavailability in in vivo models .
- Assay Variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and validate in vitro targets (e.g., kinase inhibition) with orthogonal assays (SPR, ITC) .
Q. What strategies mitigate synthetic impurities affecting pharmacological outcomes?
- Methodological Answer :
- Chromatographic Purification : Use preparative HPLC with C18 columns (MeCN/H₂O gradient) to isolate >98% purity .
- Byproduct Analysis : Monitor reactions via TLC or inline IR spectroscopy to detect intermediates (e.g., unsubstituted chromenone) .
- Quality Control : Implement ICP-MS for residual metal catalysts and elemental analysis for stoichiometric validation .
Q. How can molecular docking guide the rational design of derivatives with enhanced target affinity?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., PI3Kγ) or GPCRs with known morpholine interactions. Use PDB structures (e.g., 1V3) for homology modeling .
- Docking Workflow : Perform rigid/flexible docking (AutoDock Vina) with the chlorochromenone core anchored in hydrophobic pockets. Optimize morpholine orientation for hydrogen bonding .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from kinase assays .
Key Considerations for Researchers
- Contradiction Analysis : Cross-validate bioactivity using CRISPR-edited cell lines to rule off-target effects .
- Scalability : Transition batch synthesis to flow chemistry for reproducibility in preclinical batches .
- Ethical Compliance : Adhere to FDA guidelines for non-therapeutic research, as this compound is not FDA-approved .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
